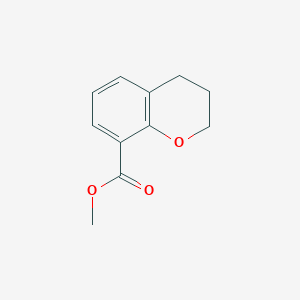

methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate

Description

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |

InChI Key |

DRVBEQRQQFRWTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antioxidant properties.

Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.

Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-2H-1-benzopyran: A closely related compound with similar structural features.

2H-1-Benzopyran-2-one: Another benzopyran derivative with distinct chemical properties.

4H-1-Benzopyran-4-one: A compound with a different oxidation state and reactivity.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a compound belonging to the benzopyran family, characterized by its bicyclic structure that includes a benzene and a pyran ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a carboxylate group, which enhances its reactivity and solubility. The unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | Approximately 194.20 g/mol |

| Structural Features | Bicyclic structure with benzopyran moiety and carboxylate group |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells in vitro, particularly against breast (MDA-MB-231) and pancreatic (MIA PaCa-2) cancer cell lines.

Case Studies

A study conducted by researchers evaluated the anti-proliferative effects of this compound on various cancer cell lines. Results showed significant growth inhibition at concentrations as low as 25 µM.

| Cell Line | Inhibition (%) at 25 µM |

|---|---|

| MDA-MB-231 | >40% |

| MIA PaCa-2 | >50% |

| PC-3 | >25% |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets such as enzymes and receptors involved in inflammatory and proliferative processes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzopyran derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate | Bromine substitution at position 6 | Enhanced anti-inflammatory properties |

| Racemic 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Methyl Ester | Fluorine substitution enhancing reactivity | Increased potency as a leukotriene antagonist |

| 2H-1-Benzopyran-8-carboxylic acid, 4-amino derivative | Amino group at position 4 | Enhanced anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.